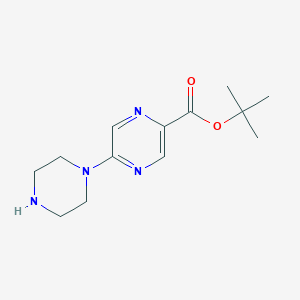

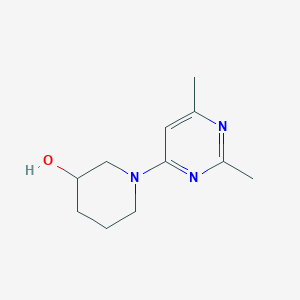

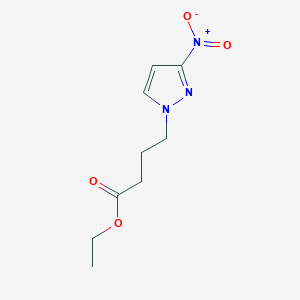

![molecular formula C21H21N3O2S B2481004 2-(4-methoxyphenyl)-N-(2-(p-tolyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)acetamide CAS No. 396724-43-9](/img/structure/B2481004.png)

2-(4-methoxyphenyl)-N-(2-(p-tolyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)acetamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

The synthesis of pyrazole-acetamide derivatives, including compounds similar to the one , typically involves multi-step chemical reactions. These derivatives can be synthesized and characterized by techniques such as infrared spectrophotometry (IR), nuclear magnetic resonance spectroscopy (NMR), and electrospray ionization-mass spectrometry (ESI-MS) (Chkirate et al., 2019). The process may involve the formation of coordination complexes, highlighting the compound's ability to bind with metals, which is crucial for its potential applications in catalysis and materials science.

Molecular Structure Analysis

The structural analysis of such compounds is primarily conducted through single crystal X-ray crystallography, providing detailed insights into their molecular geometry and atomic arrangement. This analysis reveals the coordination environment around the central metal ion when the compound forms complexes, as well as the types of molecular interactions, such as hydrogen bonding, that contribute to its stability and properties (Chkirate et al., 2019).

Chemical Reactions and Properties

Chemical reactions involving pyrazole-acetamide derivatives can lead to the formation of various coordination complexes with different metal ions. These reactions are significantly influenced by the presence of functional groups in the molecule, which determine its reactivity and the types of reactions it can undergo. The compound's antioxidant activity, as assessed by standard in vitro methods like DPPH, ABTS, and FRAP assays, indicates its potential utility in areas requiring antioxidant properties (Chkirate et al., 2019).

Scientific Research Applications

Chloroacetamide Herbicides

Chloroacetamide derivatives, such as alachlor and metazachlor, are explored for their herbicidal properties, showing selectivity in controlling annual grasses and broad-leaved weeds in various crops. The study by Weisshaar and Böger (1989) discusses the inhibition of fatty acid synthesis in algae by these compounds, suggesting a potential area of research for related acetamide derivatives in understanding their mode of action and environmental impact (Weisshaar & Böger, 1989).

Coordination Complexes and Antioxidant Activity

Pyrazole-acetamide derivatives have been studied for their ability to form coordination complexes with metal ions, which exhibit significant antioxidant activities. Chkirate et al. (2019) synthesized novel Co(II) and Cu(II) complexes with pyrazole-acetamide ligands, demonstrating their potential in developing antioxidant agents (Chkirate et al., 2019).

Antimicrobial Activities

Saravanan et al. (2010) synthesized novel thiazole derivatives incorporating pyrazole moieties, which were tested for their antimicrobial properties. Some of these compounds showed significant antibacterial and antifungal activities, suggesting the potential of similar acetamide derivatives in antimicrobial research (Saravanan et al., 2010).

Anticancer and Antiviral Activities

Derivatives of pyrazoline-substituted thiazolidinones have been synthesized and evaluated for their anticancer and antiviral activities. Havrylyuk et al. (2013) reported that certain compounds in this class demonstrated selective inhibition of leukemia cell lines and high activity against Tacaribe virus, indicating potential therapeutic applications (Havrylyuk et al., 2013).

properties

IUPAC Name |

2-(4-methoxyphenyl)-N-[2-(4-methylphenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]acetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H21N3O2S/c1-14-3-7-16(8-4-14)24-21(18-12-27-13-19(18)23-24)22-20(25)11-15-5-9-17(26-2)10-6-15/h3-10H,11-13H2,1-2H3,(H,22,25) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WZQOSWQZQPIUPC-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)N2C(=C3CSCC3=N2)NC(=O)CC4=CC=C(C=C4)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H21N3O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

379.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(4-methoxyphenyl)-N-(2-(p-tolyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)acetamide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(8-amino-3,4-dihydro-2H-1,4-ethanothieno[2,3-b][1,5]naphthyridin-7-yl)(4-chlorophenyl)methanone](/img/structure/B2480930.png)

![Methyl (E)-4-[[1-(2-chlorophenyl)-5-oxopyrrolidin-3-yl]amino]-4-oxobut-2-enoate](/img/structure/B2480931.png)

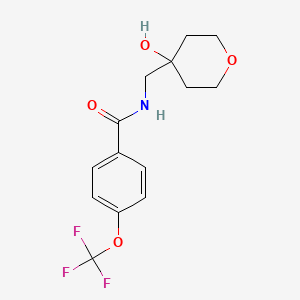

![2-(7-morpholino-4-oxopyrimido[4,5-d]pyrimidin-3(4H)-yl)-N-(3-(trifluoromethyl)benzyl)acetamide](/img/structure/B2480934.png)

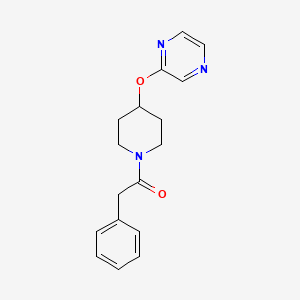

![1-(1,3-Benzodioxol-5-ylmethyl)-3-[1-(1,2,5-thiadiazol-3-yl)piperidin-4-yl]urea](/img/structure/B2480938.png)

![4-[benzyl(methyl)sulfamoyl]-N-(3-cyanothiophen-2-yl)benzamide](/img/structure/B2480943.png)